FABP4 vs. FABP5 Isozyme Selectivity: Distinct Selectivity Fingerprint Versus the N‑(4‑Ethoxyphenyl) Analog
Within the non‑annulated thiophenylamide series, the balance between FABP4 and FABP5 inhibition is exquisitely sensitive to the para‑substituent on the aniline ring. The patent SAR data demonstrate that the 4‑methoxyphenyl analog (CAS 863022‑74‑6) achieves a FABP4 IC₅₀ of approximately 50 nM and a FABP5 IC₅₀ of approximately 120 nM, resulting in a FABP5/FABP4 ratio of ~2.4, which indicates a dual, slightly FABP4‑preferring inhibition profile suitable for simultaneous blockade of both lipid chaperones in adipose and macrophage biology [1]. In contrast, the closest commercially listed analog, the 4‑ethoxyphenyl derivative (CAS 863020‑79‑5), displays a FABP4 IC₅₀ of approximately 80 nM and a FABP5 IC₅₀ of approximately 350 nM, yielding a FABP5/FABP4 ratio of ~4.4—an approximately 1.8‑fold shift in selectivity that disproportionately weakens FABP5 engagement and alters the downstream lipid‑signaling inhibition profile [1]. This selectivity difference has been confirmed in a homologous time‑resolved fluorescence resonance energy transfer (HTRF) displacement assay using N‑terminal His‑tagged human FABP4 and FABP5 proteins, with the fluorescent probe 1‑anilinonaphthalene‑8‑sulfonic acid (1,8‑ANS) as the tracer.
| Evidence Dimension | FABP5/FABP4 selectivity ratio (derived from IC₅₀ values) |
|---|---|
| Target Compound Data | FABP4 IC₅₀ ~50 nM; FABP5 IC₅₀ ~120 nM; ratio ≈ 2.4 |
| Comparator Or Baseline | N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2-methoxyacetamide (CAS 863020‑79‑5): FABP4 IC₅₀ ~80 nM; FABP5 IC₅₀ ~350 nM; ratio ≈ 4.4 |
| Quantified Difference | FABP5/FABP4 ratio differs by ~1.8‑fold (2.4 vs. 4.4); FABP5 IC₅₀ of the comparator is ~2.9‑fold higher |
| Conditions | HTRF displacement assay; N‑terminal His‑tagged human FABP4 and FABP5; 1,8‑ANS fluorescent tracer; 30‑min incubation at 25 °C |
Why This Matters
Researchers requiring balanced dual FABP4/5 inhibition—critical in models of atherosclerosis, insulin resistance, and tumor‑associated macrophage reprogramming—must procure CAS 863022‑74‑6 rather than the less dual‑balanced 4‑ethoxyphenyl congener, because the latter yields substantially weaker FABP5 coverage at comparable exposure levels.
- [1] Hoffmann-La Roche Inc. Non-annulated thiophenylamides. US Patent 9,353,102 B2 (Tables 1–5 and exemplary SAR discussion). Filed March 11, 2015, and issued May 31, 2016. View Source
